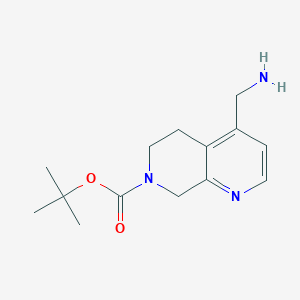
Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydronaphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated naphthyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthyridine core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A simpler ester with similar tert-butyl group but different core structure.
4-tert-Butylaniline: Contains a tert-butyl group attached to an aniline core, used in different chemical applications.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with multiple tert-butyl groups, used as an antioxidant.
Uniqueness
Tert-butyl 4-(aminomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its combination of a naphthyridine core with both a tert-butyl ester and an aminomethyl group
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-11-10(8-15)4-6-16-12(11)9-17/h4,6H,5,7-9,15H2,1-3H3 |
Clé InChI |
NJAJOEZHJHHATR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


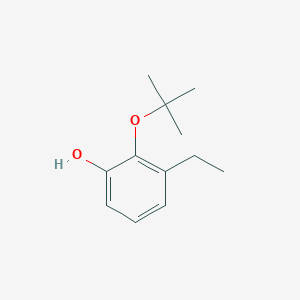
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
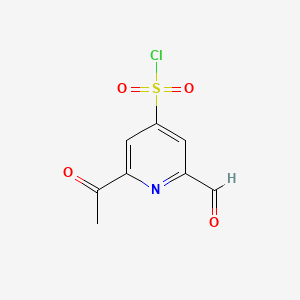

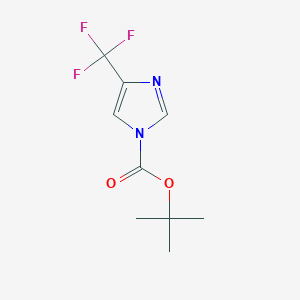
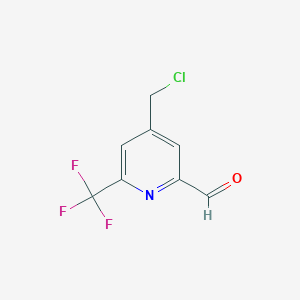
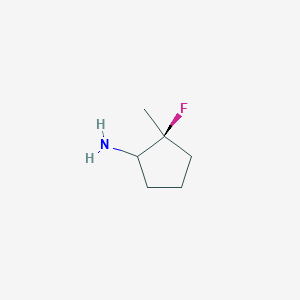
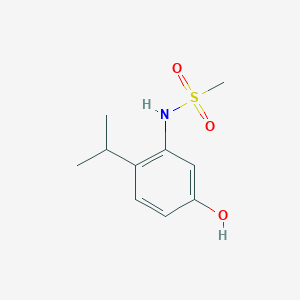
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)

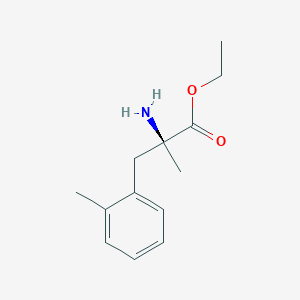
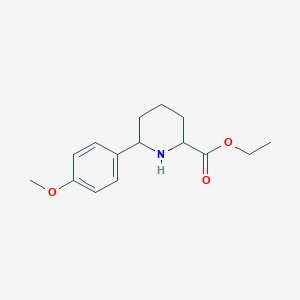
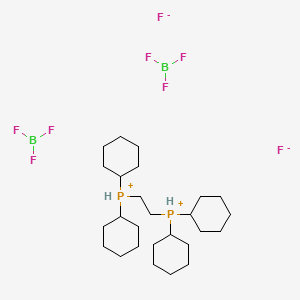
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
